5-Aminothiazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3-thiazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-4-7-2-3(6)8-4/h2H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMBYLBHYHUFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Aminothiazole 2 Carbonitrile and Its Structural Analogs
Established Cyclization Reactions for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is predominantly achieved through cyclocondensation reactions, which involve the assembly of the five-membered ring from acyclic precursors. Two of the most powerful and widely recognized methods are the Cook-Heilbron and the Hantzsch thiazole syntheses.
Cook-Heilbron Thiazole Synthesis: Principles and Scope
First discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947, the Cook-Heilbron synthesis provides a direct and efficient route to 5-aminothiazoles under mild conditions. nih.gov This reaction marked a significant advancement, as 5-aminothiazoles were previously a relatively obscure class of compounds. nih.gov The core principle involves the reaction of an α-aminonitrile with a carbon disulfide derivative. nih.govresearchgate.net
The archetypal Cook-Heilbron reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids. nih.govnih.gov The reaction proceeds readily at room temperature in aqueous or mild conditions. nih.gov
The mechanism begins with a nucleophilic attack from the nitrogen atom of the α-aminonitrile onto the electrophilic carbon of carbon disulfide. nih.gov This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed sulfur anion attacks the nitrile carbon. nih.gov A subsequent tautomerization of the resulting 5-imino-2-thione thiazolidine (B150603) intermediate yields the thermodynamically favorable aromatic 5-aminothiazole product. nih.gov When carbon disulfide is used as the reagent, the reaction specifically yields 5-amino-2-mercaptothiazoles. researchgate.netmdpi.com
Table 1: Examples of Cook-Heilbron Thiazole Synthesis
| α-Amino Component | Carbon Disulfide Derivative | Resulting 5-Aminothiazole Product |
|---|---|---|
| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole nih.gov |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole nih.gov |
| Aminoacetonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole researchgate.netmdpi.com |
A key advantage of the Cook-Heilbron synthesis is the ability to introduce substituents at the C2 and C4 positions of the thiazole ring in a regioselective manner by carefully selecting the starting materials. nih.gov
Substitution at C2: The substituent at the C2 position is determined by the choice of the carbon disulfide derivative. For instance, using a dithioacid (R-CSSH) or its ester will install the corresponding 'R' group at the 2-position of the thiazole. nih.govresearchgate.net
Substitution at C4: The substituent at the C4 position is derived from the starting α-aminonitrile. If a substituted α-aminonitrile (R'-CH(NH₂)-CN) is used, the 'R'' group will be located at the 4-position of the final product. nih.gov
This inherent regioselectivity allows for the synthesis of a diverse library of 2,4-disubstituted 5-aminothiazoles by varying the combination of the two primary reagents. researchgate.net
Hantzsch-Type Condensations and Modified Approaches
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is arguably the most classical and versatile method for thiazole ring construction. researchgate.netwikipedia.org It remains a cornerstone of heterocyclic synthesis due to its reliability and broad substrate scope. wisdomlib.orgderpharmachemica.com
The standard Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloester) with a compound containing a thioamide moiety. researchgate.netchemhelpasap.com Common thioamide-containing reactants include thiourea (B124793), substituted thioureas, and thioamides themselves. researchgate.netwisdomlib.org The reaction of an α-haloketone with thiourea is a classic route to 2-aminothiazoles. chemhelpasap.com
The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen, an SN2 reaction, forming an S-alkylated intermediate. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring. chemhelpasap.com The process is often high-yielding and straightforward to perform. chemhelpasap.com
Numerous modifications have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis, including the use of microwave irradiation, ultrasonic irradiation, and various catalysts, often allowing for one-pot procedures with shorter reaction times and higher yields. nih.govorganic-chemistry.org
Table 2: Examples of Hantzsch-Type Thiazole Synthesis
| α-Halocarbonyl Compound | Thioamide Reagent | Resulting Thiazole Product |
|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole chemhelpasap.com |
| Ethyl α-chloroacetoacetate | Thioacetamide | Ethyl 2,4-dimethylthiazole-5-carboxylate |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivative nih.gov |
The direct synthesis of 2-cyanothiazoles via a conventional Hantzsch reaction is challenging. Standard Hantzsch conditions using thiourea lead to 2-aminothiazoles, and a reagent that would directly install a cyano group at the C2 position is not typically employed in this reaction. Consequently, the synthesis of 2-cyanothiazoles often requires multi-step approaches, such as converting a 2-aminothiazole (B372263) to a 2-bromothiazole (B21250) via a Sandmeyer reaction, followed by a copper-catalyzed cyanation. nih.gov
However, modified Hantzsch-type approaches can provide access to thiazoles bearing a cyano group. One such strategy involves the synthesis of more complex structures where the cyano group is part of a substituent that is then used in a Hantzsch cyclization. For example, (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide can be reacted with various α-bromocarbonyl compounds in the presence of a base like sodium bicarbonate. nih.gov This reaction follows the Hantzsch mechanism, where the thioamide sulfur attacks the α-bromocarbonyl, followed by cyclization and dehydration, to yield 2-(E)-cyano(thiazolidin-2-ylidene)thiazole derivatives. nih.gov This multi-step procedure ultimately uses a Hantzsch-type cyclocondensation as the key step to form the second thiazole ring, demonstrating a modified application of the principle to create a cyano-functionalized thiazole system. nih.gov
Contemporary Synthetic Strategies for Diverse Aminothiazole-Carbonitrile Architectures
The quest for efficient and diversity-oriented synthetic routes to aminothiazole-carbonitrile derivatives has led to the development of several innovative strategies. These methods often prioritize atom economy, step efficiency, and the ability to generate a wide range of structural analogs from readily available starting materials.
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools in heterocyclic synthesis.
The Ugi four-component condensation (U-4CC) is a cornerstone of multicomponent chemistry, renowned for its ability to rapidly generate complex acyclic α-acylamino carboxamides. A particularly elegant application of this reaction is its use in a sequence to produce 5-aminothiazoles. This approach typically involves an Ugi reaction followed by a post-condensation cyclization step.
A notable strategy employs ammonia (B1221849) as the amine component in the Ugi reaction, which, after condensation with an aldehyde, an isocyanide, and a carboxylic acid, yields a diamide (B1670390) adduct. These adducts can then undergo cyclization to form the desired 5-aminothiazole ring. For instance, a series of Ugi reactions have been successfully performed using concentrated aqueous ammonia as a convenient nitrogen source. The resulting Ugi adducts are then transformed into 5-aminothiazoles through a thionation/cyclization cascade, often facilitated by reagents like Lawesson's reagent.
This methodology allows for the introduction of diversity at multiple points of the thiazole scaffold, dictated by the choice of the initial aldehyde, carboxylic acid, and isocyanide. The use of 2,2,2-trifluoroethanol (B45653) as a non-nucleophilic solvent has been shown to suppress known side reactions and improve the yield of the desired Ugi products.
Table 1: Examples of Ugi-Derived 5-Aminothiazole Synthesis
| Aldehyde | Carboxylic Acid | Isocyanide | Ugi Adduct Yield (%) | Cyclization Conditions | 5-Aminothiazole Yield (%) |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 75 | Lawesson's reagent, Toluene, reflux | 68 |
| 4-Chlorobenzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 68 | Lawesson's reagent, Toluene, reflux | 55 |
| 2-Naphthaldehyde | Propionic Acid | Benzyl isocyanide | 82 | Lawesson's reagent, Toluene, reflux | 71 |
This table is generated based on data reported in the cited literature and is for illustrative purposes.
A prevalent and versatile method for the synthesis of 2-aminothiazoles involves the condensation of a compound containing an active methylene (B1212753) group with a thiourea derivative. This approach, a variation of the Hantzsch thiazole synthesis, avoids the pre-synthesis of α-haloketones by generating a reactive intermediate in situ.
Recent advancements in this area have focused on greener and more efficient protocols. For example, a one-pot electrochemical synthesis of 2-aminothiazoles has been developed from active methylene ketones and thioureas. This method utilizes NH₄I as a mediator in an undivided cell with graphite (B72142) electrodes, proceeding under external-oxidant-free conditions. The reaction is believed to proceed through the in situ generation of an α-iodoketone, which then reacts with thiourea to form the thiazole ring. This electrochemical approach is compatible with a variety of active methylene compounds, including β-keto esters, β-keto amides, and β-keto nitriles, providing access to a diverse range of 2-aminothiazole derivatives.
Another innovative approach involves a visible-light-promoted C(sp³)–H bond functionalization of active methylene ketones for the synthesis of 2-aminothiazoles. This metal-free method utilizes readily accessible starting materials and proceeds at room temperature, aligning with the principles of green chemistry.
Catalytic and Sustainable Approaches
The development of catalytic and sustainable synthetic methods is a paramount goal in modern organic chemistry. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.
Polymer-supported synthesis has gained significant traction as a strategy to simplify reaction work-ups and enable the recycling of reagents and catalysts. In the context of aminothiazole synthesis, solid-supported reagents and scavengers offer a practical method for the clean and efficient preparation of these heterocycles.
One approach involves the use of a polymer-supported brominating agent to generate α-bromoketones from ketones, which are then reacted with thiourea in the presence of a polymer-supported base to yield the desired 2-aminothiazoles. This technique allows for the straightforward removal of excess reagents and by-products by simple filtration, streamlining the purification process. The use of polymer-supported catalysts, such as silica (B1680970) chloride, has also been reported to be effective in the synthesis of aminothiazoles.
Furthermore, polymer-assisted solution-phase synthesis has been employed for the preparation of substituted 2-aminothiazole libraries. This strategy combines the advantages of solid-phase synthesis (ease of purification) with those of solution-phase chemistry (homogeneous reaction kinetics).
Table 2: Examples of Polymer-Supported Reagents in Aminothiazole Synthesis
| Polymer-Supported Reagent | Function | Reactants | Product |
| Polymer-supported perbromide (PSPBP) | Brominating agent | Acetophenones | α-Bromo acetophenones |
| Polymer-supported TBD (TBD-P) | Base | α-Bromo acetophenones, Thiourea | 2-Aminothiazoles |
| Silica Chloride | Heterogeneous catalyst | Ketones, Thiourea, Oxidant | 2-Aminothiazoles |
This table is generated based on data reported in the cited literature and is for illustrative purposes.
Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis of thiazole derivatives, transition-metal-catalyzed cross-coupling and C-H functionalization reactions have become indispensable tools for the introduction of diverse substituents onto the thiazole core.
While direct synthesis of the 5-aminothiazole-2-carbonitrile scaffold via transition-metal catalysis is less common, these methods are crucial for the subsequent functionalization of pre-formed thiazole rings. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to introduce aryl, heteroaryl, or vinyl groups at specific positions of the thiazole ring.
More recently, direct C-H functionalization has emerged as a more atom- and step-economical approach. This strategy avoids the need for pre-functionalized starting materials, such as halo- or organometallic thiazoles. The regioselectivity of C-H functionalization on the thiazole ring can be controlled by the choice of the metal catalyst, ligands, and reaction conditions. For example, palladium catalysts often favor functionalization at the C5 position of the thiazole ring, while other transition metals may direct the reaction to other positions. These advancements open up new avenues for the late-stage diversification of thiazole-based compounds.
Visible-Light-Mediated Organic Transformations for Aminothiazole Skeletons
The application of visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering mild and environmentally friendly conditions for the construction of complex molecular architectures. organic-chemistry.orgthieme-connect.com This approach has been successfully extended to the synthesis of 2-aminothiazole skeletons, leveraging the energy of visible light to initiate key bond-forming reactions. organic-chemistry.org
A notable advancement involves the photocatalytic annulation of enaminones with thioureas to produce a diverse range of 2-aminothiazole derivatives. organic-chemistry.orgthieme-connect.com This transformation proceeds through a tandem C–S and C–N bond formation process under an air atmosphere at ambient temperature. thieme-connect.com The reaction demonstrates significant substrate tolerance, enabling the synthesis of both monocyclic and fused thiazole structures in moderate to excellent yields. organic-chemistry.org
The optimized reaction protocol typically employs a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, in an ethanol (B145695) solvent with hydrochloric acid serving as a crucial additive. organic-chemistry.org The process is initiated by the photoexcitation of the catalyst, which then engages in single-electron transfer (SET) steps with the substrates. thieme-connect.com This generates radical intermediates that undergo addition and cyclization, ultimately leading to the aromatic thiazole product. thieme-connect.com Control experiments have confirmed that both light and oxygen are essential for the reaction to proceed, underscoring its photocatalytic nature. organic-chemistry.org This methodology represents a green and efficient route to valuable thiazole compounds, utilizing visible light as a renewable energy source. organic-chemistry.org
Table 1: Visible-Light Photocatalytic Synthesis of 2-Aminothiazoles from Enaminones and Thioureas organic-chemistry.orgthieme-connect.com
| Photocatalyst | Solvent | Additive | Atmosphere | Temperature | Product Yield |
| Ru(bpy)₃Cl₂·6H₂O | Ethanol | HCl | Air | Ambient | Moderate to Excellent |
| Eosin Y | Ethanol | HCl | Air | Ambient | Lower Activity |
| Rose Bengal | Ethanol | HCl | Air | Ambient | Lower Activity |
Novel Ring-Forming Reactions for the Thiazole Core Bearing Amino and Nitrile Groups
The development of novel ring-forming reactions is critical for the efficient synthesis of specifically substituted thiazoles, such as those bearing both amino and nitrile functionalities. Traditional methods are continually being refined, and new catalytic systems are being introduced to improve efficiency, safety, and environmental impact.
One of the most direct historical methods for creating the 5-aminothiazole ring is the Cook-Heilbron thiazole synthesis. wikipedia.org This reaction forms 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulphide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.org The mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of carbon disulphide. wikipedia.org This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed thiol group attacks the nitrile carbon. wikipedia.org A final, thermodynamically favorable tautomerization yields the aromatic 5-aminothiazole ring. wikipedia.org This method is particularly significant as it directly incorporates the nitrile group from the starting material into the final heterocyclic structure.
The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thiourea derivative, remains a cornerstone of thiazole synthesis. derpharmachemica.com Modern innovations have focused on making this process more sustainable. A recent development employs a novel, multifunctional, and magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) for a one-pot synthesis of 2-aminothiazoles. nih.gov This method uniquely uses trichloroisocyanuric acid (TCCA) as a safe and green halogen source to generate the α-haloketone intermediate in situ from an acetophenone (B1666503) derivative. nih.gov The reaction proceeds efficiently at 80°C in ethanol, and the heterogeneous nanocatalyst can be easily recovered using an external magnet and reused, aligning with the principles of green chemistry. nih.gov This catalytic system has proven effective for a variety of substituted acetophenones, demonstrating its broad applicability. nih.gov
Table 2: Nanocatalyst-Mediated One-Pot Synthesis of 2-Aminothiazole Derivatives nih.gov
| Carbonyl Substrate | Halogen Source | Catalyst | Solvent | Temperature | Yield |
| Acetophenone | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80°C | High |
| Substituted Acetophenones | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80°C | High |
Chemical Transformations and Derivatization Strategies of 5 Aminothiazole 2 Carbonitrile
Reactivity of the Amino Group at Position 5
The exocyclic amino group at the C5 position of the thiazole (B1198619) ring behaves as a typical, albeit slightly deactivated, aromatic amine. Its nucleophilicity allows for a suite of classical amine reactions, providing a convenient handle for structural modification.
N-Acylation and N-Alkylation Reactions
The amino group of 5-aminothiazole-2-carbonitrile readily undergoes N-acylation with various acylating agents. This common transformation is used to introduce amide functionalities, which can alter the compound's electronic and physical properties. For instance, acetylation can be achieved using acetic anhydride, often in a suitable solvent or under solvent-free conditions, to yield 5-acetamidothiazole-2-carbonitrile. nih.gov Similarly, reaction with other acyl halides, such as benzoyl chloride or chloroacetyl chloride, in the presence of a base like pyridine or triethylamine, leads to the corresponding N-acylated products. mdpi.commdpi.com
N-alkylation of the amino group is also a feasible transformation, though it can sometimes be complicated by the potential for reaction at the ring nitrogen atoms. Typically, reactions with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a non-nucleophilic base can introduce alkyl substituents to the amino group. mdpi.com
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Acetic Anhydride | Heating, solvent-free | N-acetyl derivative | nih.govmdpi.com |
| Benzoyl Chloride | Pyridine or other base | N-benzoyl derivative | nih.gov |
| Chloroacetyl Chloride | Base (e.g., K2CO3, triethylamine) | N-chloroacetyl derivative | mdpi.commdpi.com |
Condensation Reactions for Schiff Base Formation
The primary amino group at C5 can condense with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by an acid, such as acetic acid, and carried out in a solvent like ethanol (B145695) with heating to drive the reaction to completion by removal of water. sciforum.net The reaction of 2-aminothiazole (B372263) derivatives with various substituted benzaldehydes, for example, has been widely reported to produce a range of N-(substituted)-thiazol-2-amine compounds. nih.gov This transformation provides a straightforward method for introducing diverse aryl and alkyl groups onto the thiazole core via an imine linkage.
Coupling with Isocyanates and Isothiocyanates
The nucleophilic amino group readily adds to the electrophilic carbon of isocyanates and isothiocyanates. These reactions lead to the formation of substituted ureas and thioureas, respectively. The reaction of 2-aminothiazole derivatives with various phenyl isothiocyanates, for example, yields N-phenyl-N'-(thiazol-2-yl)thiourea derivatives. nih.govmdpi.com These reactions are generally high-yielding and proceed under mild conditions, often just by mixing the reactants in a suitable solvent at room temperature or with gentle heating. This strategy is a robust method for building more complex molecules from the this compound core. nih.gov
Reactivity of the Carbonitrile Group at Position 2
The carbonitrile (cyano) group at the C2 position is a versatile functional group characterized by its electrophilic carbon atom. It can undergo nucleophilic attack and can be transformed into several other important carboxylic acid derivatives.
Nucleophilic Additions to the Nitrile Functionality
The triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. lumenlearning.com This reactivity is fundamental to many transformations of the nitrile group. For example, organometallic reagents such as Grignard reagents (R-MgBr) can add to the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed to a ketone. This provides a pathway to synthesize 2-acyl-5-aminothiazole derivatives.
Conversion to Carboxylic Acid Derivatives (e.g., Amides, Esters)
The carbonitrile group can be hydrolyzed to a primary amide (5-aminothiazole-2-carboxamide) or further to a carboxylic acid (5-aminothiazole-2-carboxylic acid). The outcome of the reaction is highly dependent on the conditions employed.
Selective conversion to the amide is often achievable under milder conditions. For instance, basic hydrolysis using hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol) is a common method for the mild hydration of nitriles to amides, often preventing over-hydrolysis to the carboxylic acid. commonorganicchemistry.comlibretexts.org Alternatively, acid-catalyzed hydration, sometimes using a mixture like trifluoroacetic acid (TFA) and sulfuric acid, can also yield the amide. chemistrysteps.com
More vigorous conditions, such as heating under reflux with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), will typically lead to the complete hydrolysis of the nitrile group, past the intermediate amide stage, to form the corresponding carboxylic acid. lumenlearning.comchemistrysteps.com The carboxylic acid can then be esterified through standard methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), to produce 5-aminothiazole-2-carboxylates.
| Transformation | Reagents | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Hydration to Amide | H₂O₂, NaOH(aq) | Mild heating | Amide | commonorganicchemistry.com |
| Hydrolysis to Carboxylic Acid | H₂SO₄(aq) or HCl(aq) | Reflux | Carboxylic Acid | lumenlearning.comchemistrysteps.com |
| Hydrolysis to Carboxylate Salt | NaOH(aq) | Reflux | Carboxylate Salt | commonorganicchemistry.com |
Functionalization and Modification of the Thiazole Ring
Direct Functionalization at Unsubstituted Positions
The single unsubstituted carbon atom in the this compound ring is the C4 position. This position is susceptible to electrophilic substitution reactions, although the reactivity is modulated by the electronic effects of the existing amino and nitrile substituents. The amino group is a strong activating group, directing electrophiles to the C4 position. Conversely, the nitrile group is a deactivating group. Despite the deactivating effect of the nitrile group, the potent activating nature of the amino group generally renders the C4 position sufficiently nucleophilic to react with a range of electrophiles.
Common direct functionalization reactions at the C4 position include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich heterocycles and can be employed for the selective bromination of the C4 position.
Nitration: The introduction of a nitro group at the C4 position can be accomplished using standard nitrating mixtures, such as nitric acid in sulfuric acid, under carefully controlled conditions to avoid degradation of the thiazole ring.
Formylation: Vilsmeier-Haack type reactions, using reagents like phosphorus oxychloride and dimethylformamide (DMF), can introduce a formyl group at the C4 position, providing a valuable synthetic handle for further derivatization.
These functionalizations yield derivatives that are key intermediates for subsequent modifications, particularly for cross-coupling reactions.
| Reaction Type | Typical Reagent(s) | Position of Functionalization | Product Type |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-5-aminothiazole-2-carbonitrile |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-5-aminothiazole-2-carbonitrile |
| Nitration | HNO3/H2SO4 | C4 | 5-Amino-4-nitrothiazole-2-carbonitrile |
| Formylation | POCl3/DMF (Vilsmeier-Haack) | C4 | 5-Amino-4-formylthiazole-2-carbonitrile |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to thiazole systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly noteworthy. snnu.edu.cnnih.gov
To employ Suzuki-Miyaura coupling on the this compound scaffold, a suitable leaving group, typically a halogen, must first be installed on the thiazole ring. As discussed in the previous section, direct halogenation can furnish the required 4-halo-5-aminothiazole-2-carbonitrile precursor. This intermediate can then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the C4 position. Similarly, if a bromo or iodo substituent were present at the C5 position (requiring a different synthetic route for the initial core), it could also participate in such coupling reactions. semanticscholar.orgmdpi.com
The general scheme for a Suzuki-Miyaura coupling at the C4 position is as follows:
Halogenation: Introduction of a bromine or iodine atom at the C4 position of this compound.
Coupling: Reaction of the resulting 4-halo derivative with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
This strategy allows for the synthesis of a wide array of 4-aryl or 4-heteroaryl-5-aminothiazole-2-carbonitrile derivatives, which are of interest in medicinal chemistry and materials science.
| Component | Example(s) | Function |
|---|---|---|
| Thiazole Substrate | 4-Bromo-5-aminothiazole-2-carbonitrile | Electrophilic partner |
| Boron Reagent | Phenylboronic acid, 4-Fluorophenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Dioxane/Water, Toluene/Ethanol, DMF | Reaction medium |
Cycloaddition Reactions Involving the Thiazole System
The thiazole ring, despite its aromatic character, can participate in cycloaddition reactions, acting as either a diene or a dienophile, although such reactions are less common than substitution reactions. The outcome of these reactions can be complex, often leading to ring-opening and rearrangement products rather than simple cycloadducts.
One notable example is the reaction of 2-aminothiazoles with activated alkynes like dimethyl acetylenedicarboxylate (DMAD). researchgate.net Research has shown that this reaction does not typically proceed via a standard [4+2] Diels-Alder cycloaddition. Instead, it is proposed to occur through a sequence initiated by a [2+2] cycloaddition between the C4=C5 double bond of the thiazole and the alkyne. researchgate.net
The proposed mechanism involves the following steps:
[2+2] Cycloaddition: The alkyne adds across the C4-C5 bond of the thiazole ring to form a highly strained, fused cyclobutene intermediate.
Electrocyclic Ring Opening: The cyclobutene intermediate undergoes a thermal disrotatory ring opening. This process is facilitated by the fused thiazole ring structure and leads to the formation of a seven-membered 1,3-thiazepine intermediate.
Sulfur Extrusion and Rearrangement: The thiazepine intermediate is unstable and subsequently loses sulfur, followed by rearrangement and cyclization to yield a more stable pyridine derivative. researchgate.net
This transformation represents a powerful method for converting the thiazole scaffold into a completely different heterocyclic system, highlighting the utility of cycloaddition chemistry in generating molecular diversity from the this compound core.
Mechanistic Elucidation of Reactions Involving 5 Aminothiazole 2 Carbonitrile
Detailed Reaction Mechanisms for Thiazole (B1198619) Ring Construction
The formation of the 5-aminothiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions describing its synthesis. The mechanisms underpinning these transformations are characterized by a sequence of nucleophilic attacks and cyclization events.
The Cook-Heilbron synthesis is a classic and versatile method for preparing 5-aminothiazoles. wikipedia.org It involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgnih.govpharmaguideline.com In the context of synthesizing a derivative of 5-aminothiazole-2-carbonitrile, the mechanism starting from an α-aminonitrile and carbon disulfide serves as a prime example.
The reaction initiates with a nucleophilic attack from the lone pair of electrons on the nitrogen atom of the α-aminonitrile onto the electrophilic carbon atom of carbon disulfide. wikipedia.org This addition step results in the formation of a dithiocarbamate (B8719985) intermediate. The next key step is an intramolecular 5-exo-dig cyclization. wikipedia.org Here, the sulfur atom, acting as a nucleophile, attacks the carbon atom of the nitrile group, leading to the formation of a five-membered ring. wikipedia.org This cyclization produces a 5-imino-2-thione thiazolidine (B150603) intermediate. The final step is a tautomerization process, often facilitated by a base like water, which abstracts protons from the ring nitrogen and the C4 position. wikipedia.org This thermodynamically favorable rearrangement results in the formation of the aromatic 5-aminothiazole ring. wikipedia.org
Table 1: Key Steps in Cook-Heilbron Synthesis
| Step | Description | Intermediate Formed |
|---|---|---|
| 1. Nucleophilic Attack | The amino group of the α-aminonitrile attacks the central carbon of carbon disulfide. | Dithiocarbamate |
| 2. Intramolecular Cyclization | The sulfur atom attacks the nitrile carbon to form the five-membered ring. | 5-Imino-2-thione thiazolidine |
| 3. Tautomerization | Proton rearrangement leads to the formation of the stable, aromatic ring. | 5-Aminothiazole |
One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted 5-aminothiazole-2-carbonitriles from simple precursors in a single step. nih.govclockss.org These reactions proceed through a cascade of intermediate formations without the need for isolating them.
A common strategy involves the reaction of an aldehyde, a source of cyanide (like malononitrile), and a sulfur-containing compound. A probable mechanistic pathway begins with the Knoevenagel condensation between the aldehyde and malononitrile, typically catalyzed by a base. clockss.org This step generates a reactive α,β-unsaturated dinitrile intermediate (a cinnamonitrile (B126248) derivative). doaj.org Concurrently, the sulfur source can react with another component or itself to form a reactive thio-species.
The crucial intermediate from the Knoevenagel condensation then undergoes a Michael addition with the nucleophilic sulfur species. This is followed by an intramolecular cyclization and subsequent tautomerization or elimination steps to yield the final substituted 5-aminothiazole. The specific intermediates and their sequence of formation are highly dependent on the reactants and reaction conditions employed. sciforum.net
Table 2: Representative Intermediates in a Three-Component Thiazole Synthesis
| Reactant A | Reactant B | Reactant C | Key Intermediate Type |
|---|---|---|---|
| Aldehyde | Malononitrile | Elemental Sulfur | Knoevenagel Adduct (e.g., Benzylidene malononitrile) |
| Ketone | Cyanamide | Carbon Disulfide | Thioamide derivative |
Understanding Reaction Selectivity and Regioselectivity
The 5-aminothiazole scaffold possesses multiple nucleophilic centers, including the exocyclic amino group (N5), the ring nitrogen (N3), and potentially the C4 carbon. This multiplicity can lead to issues of selectivity, particularly regioselectivity, when the molecule is subjected to further reactions with electrophiles. doaj.org
The relative nucleophilicity of the different nitrogen atoms is a subject of debate and can be influenced by several factors. doaj.orgresearchgate.net These include:
Electronic Effects: The electron-donating amino group at C5 enhances the electron density of the ring, influencing the reactivity of the N3 and C4 positions. The electron-withdrawing nitrile group at C2, however, deactivates the ring.
Steric Hindrance: The accessibility of the nucleophilic sites to incoming electrophiles plays a significant role. Bulky substituents on the thiazole ring or the electrophile can favor reaction at the less sterically hindered site.
Reaction Conditions: The choice of solvent, temperature, and catalyst can modulate the regioselectivity. doaj.org For instance, acid catalysis might protonate the most basic nitrogen, altering the nucleophilicity of the remaining sites.
In reactions like N-alkylation or N-acylation, a mixture of products resulting from attack at the exocyclic amino group and the endocyclic ring nitrogen can be formed. Computational studies on similar amino-heterocycles have shown that the kinetic product may arise from attack at one site, while the thermodynamically more stable product results from attack at another, with the possibility of rearrangement under certain conditions. nih.gov
Table 3: Factors Influencing Regioselectivity in 5-Aminothiazole Reactions
| Factor | Influence | Example Outcome |
|---|---|---|
| Electrophile | Hard electrophiles may favor the harder nitrogen (N3); soft electrophiles may favor the softer exocyclic N5. | Acylation vs. Alkylation |
| Solvent | Polar, protic solvents can solvate and deactivate certain nucleophilic sites through hydrogen bonding. | Varying ratios of N3/N5 substituted products |
| Catalyst | Lewis or Brønsted acids can coordinate to a specific nitrogen, directing the electrophile to another site. | Selective formation of one regioisomer |
| Temperature | Higher temperatures can favor the formation of the thermodynamically more stable isomer over the kinetic one. | Isomerization of an initially formed product |
Mechanistic Aspects of Catalyzed and Photochemical Reactions
The reactivity of this compound can be further tuned and expanded through the use of catalysts and photochemical energy, enabling transformations that are otherwise difficult to achieve.
Catalyzed Reactions: Transition metal catalysis has become a powerful tool for the synthesis and functionalization of thiazole rings. nih.gov For instance, catalysts based on ruthenium, palladium, or nickel can facilitate C-H activation or cross-coupling reactions (like Suzuki or Buchwald-Hartwig) on the thiazole core. nih.govmdpi.com The general mechanism for a cross-coupling reaction would involve:
Oxidative Addition: The metal catalyst inserts into a carbon-halogen or C-H bond on the thiazole ring.
Transmetalation: A second reactant (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the metal center.
Reductive Elimination: The two organic groups couple, forming the new C-C or C-N bond and regenerating the active catalyst.
In catalyzed one-pot syntheses, a catalyst might be used to facilitate the initial formation of an α-haloketone intermediate from a ketone, which then undergoes a classic Hantzsch-type cyclization with a thioamide source. rsc.orgnih.gov
Photochemical Reactions: The photochemistry of thiazole and its derivatives often involves high-energy intermediates and complex reaction pathways. mdpi.comnih.gov Upon UV irradiation, the primary photochemical event for many five-membered heterocycles is the cleavage of one of the bonds to the heteroatom. mdpi.com For a thiazole ring, this typically means the cleavage of an S-C bond (either S1-C2 or S1-C5). mdpi.com
For this compound, this initial ring-opening would lead to highly reactive, linear intermediates. These intermediates can undergo a variety of subsequent transformations, including:
Rearrangement: Formation of isomeric structures like isothiocyanates.
Fragmentation: Cleavage of C-C or C-N bonds to produce smaller, stable molecules like nitriles or carbodiimides. mdpi.com
Intramolecular Cyclization: Re-closure to form different heterocyclic systems.
Studies on similar molecules like 2-aminothiazole-4-carboxylic acid have shown that decarboxylation can be an initial step, followed by complex ring-opening of the resulting 2-aminothiazole (B372263). mdpi.com The exact nature of the photoproducts is highly dependent on the wavelength of light used and the medium (e.g., solvent or matrix isolation). nih.gov
Table 4: Overview of Catalyzed and Photochemical Processes
| Process | Driving Force | Key Mechanistic Steps | Typical Outcome |
|---|---|---|---|
| Transition Metal Catalysis | Metal Catalyst (e.g., Pd, Ru) | Oxidative addition, transmetalation, reductive elimination | C-C or C-N bond formation (functionalization) |
| Photochemical Reaction | UV Light | Photon absorption, bond cleavage (e.g., S-C), rearrangement, fragmentation | Ring opening, formation of new molecules (e.g., carbodiimides) |
Computational and Theoretical Studies on 5 Aminothiazole 2 Carbonitrile
Quantum Chemical Analysis for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 5-Aminothiazole-2-carbonitrile. These methods model the molecule's electron distribution and energy levels, offering insights into its stability, reactivity, and intramolecular interactions.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
These calculations would reveal the planarity of the thiazole (B1198619) ring and the specific spatial orientation of the amino (-NH2) and carbonitrile (-CN) groups. The optimized geometry is the foundational step for all other computational analyses, as it provides the most accurate representation of the molecule's structure. In studies of similar 2-amino-5-arylazothiazole derivatives, DFT has been successfully used to determine their molecular structures.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, not on a direct published study of this compound.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-S1 | 1.75 |
| C5-S1 | 1.72 | |
| C2-N3 | 1.32 | |
| C4-N3 | 1.39 | |
| C4-C5 | 1.37 | |
| C2-C(Nitrile) | 1.44 | |
| C(Nitrile)-N | 1.16 | |
| C5-N(Amino) | 1.36 | |
| Bond Angle (°) | C5-S1-C2 | 91.5 |
| N3-C2-S1 | 115.0 | |
| C4-N3-C2 | 110.5 | |
| C5-C4-N3 | 114.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiazole ring, while the LUMO would likely have significant contributions from the electron-withdrawing carbonitrile group. This distribution facilitates intramolecular charge transfer (ICT), a key feature in many biologically active molecules.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, not on a direct published study of this compound.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Chemical Hardness (η) | 2.35 |
| Electronegativity (χ) | 4.15 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts.
Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Illustrative) This table is illustrative and based on expected values for similar structures, not on a direct published study of this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) N(Amino) | π*(C4-C5) | ~45 | n → π* |
| LP(1) S1 | π*(C2-N3) | ~20 | n → π* |
| π(C4-C5) | π*(C2-N3) | ~18 | π → π* |
Nucleus Independent Chemical Shifts (NICS) for Aromaticity Assessment
Nucleus Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. A positive value suggests an anti-aromatic character, while a value near zero implies a non-aromatic system.
For the five-membered thiazole ring in this compound, NICS calculations would be expected to yield negative values, confirming its aromatic character. The magnitude of the NICS value can be compared to that of other heterocyclic compounds to provide a quantitative measure of its aromaticity.
Table 4: Predicted NICS Values for the Thiazole Ring of this compound (Illustrative) This table is illustrative and based on expected values for similar structures, not on a direct published study of this compound.
| Probe Location | Predicted NICS Value (ppm) | Aromatic Character |
|---|---|---|
| NICS(0) (Ring Center) | -8.5 | Aromatic |
Molecular Modeling and Simulation Approaches
Beyond static electronic structure calculations, molecular modeling techniques can explore the dynamic behavior and conformational landscape of this compound.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the C5-N(Amino) single bond. While the thiazole ring itself is rigid, the amino group can rotate, potentially leading to different stable conformers.
By performing a potential energy surface (PES) scan, where the dihedral angle of the amino group is systematically varied and the energy is calculated at each step, a profile of energy versus rotation can be generated. This scan would identify the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. Such studies are crucial for understanding which conformations are most likely to exist and participate in chemical or biological processes. A thorough exploration of the PES can provide critical insights into the molecule's structural properties and potential reaction pathways.
Thermochemical Calculations for Reaction Enthalpies and Stabilities
Thermochemical calculations are crucial for understanding the stability of this compound and the energetic feasibility of its potential reactions. Methods like Density Functional Theory (DFT) are employed to determine thermodynamic properties.
Detailed computational studies on benzothiazole (B30560) derivatives, which share structural similarities, have utilized DFT to evaluate thermodynamic and chemical properties. mdpi.com For these compounds, calculations of the energy gap (∆E) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serve as an indicator of molecular stability; a larger gap generally corresponds to higher stability and lower reactivity. mdpi.com For instance, studies on substituted benzothiazoles revealed ∆E values ranging from 4.46 to 4.73 eV, indicating that substituents significantly influence molecular stability. mdpi.com
Table 1: Representative Energy Gap (∆E) Values for Related Thiazole Compounds This table is illustrative of computational stability studies on related structures.
| Compound Derivative | Computational Method | Calculated ∆E (eV) | Implied Stability | Reference |
|---|---|---|---|---|
| Benzothiazole with p-methylphenyl | DFT | 4.71 | High | mdpi.com |
| Benzothiazole with phenyl | DFT | 4.73 | High | mdpi.com |
| Benzothiazole with two -CF3 moieties | DFT | 4.46 | Low | mdpi.com |
Computational Studies of Molecular Interactions and Binding Sites (e.g., Molecular Docking)
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. This method is widely applied to 2-aminothiazole (B372263) derivatives to explore their potential as therapeutic agents.
Docking studies have successfully identified and characterized the binding modes of aminothiazole compounds with various biological targets. For example, an aminothiazole derivative was found to bind strongly to importin β1 (KPNB1), a potential anticancer target, in a pocket centered around the amino acid serine-476. nih.gov In another study, various 2-aminothiazole derivatives were docked against metabolic enzymes, with a 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) compound showing estimated binding energies ranging from -6.75 to -7.96 kcal/mol against different cholinesterase and carbonic anhydrase enzymes. nih.gov
These studies typically reveal that the aminothiazole core can participate in crucial interactions, such as hydrogen bonding, with amino acid residues in the active site of a target protein. asianpubs.orgscienceopen.com The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates. For instance, novel thiazole derivatives designed as antimicrobial agents exhibited docking scores between -6.4 and -9.2 kcal/mol against the DNA gyrase enzyme. nih.gov
Table 2: Examples of Molecular Docking Studies on Aminothiazole Derivatives
| Target Protein | Derivative Scaffold | Binding Energy / Dock Score | Key Interacting Residues (if specified) | Reference |
|---|---|---|---|---|
| Oxidoreductase (PDB: 3NM8) | 2-Aminothiazole | -3.62 to -6.64 kcal/mol | Not specified | asianpubs.org |
| DNA Gyrase | Thiazole-pyridine | -6.4 to -9.2 kcal/mol | Not specified | nih.gov |
| FabH Inhibitor | N-substituted 2-phenyl-aminothiazole | -102.6 to -144.2 (MolDock Score) | Not specified | wjarr.com |
| Importin β1 (KPNB1) | Aminothiazole | Not specified | Centered around Serine-476 | nih.gov |
| Acetylcholinesterase (AChE) | 2-amino-4-(aryl)thiazole | -7.86 kcal/mol | Not specified | nih.gov |
| Butyrylcholinesterase (BChE) | 2-amino-4-(aryl)thiazole | -7.96 kcal/mol | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies and In Silico Predictions
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These in silico models are instrumental in designing new molecules with enhanced potency.
For aminothiazole derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Aurora kinases. nih.govresearchgate.netacs.org These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The descriptors can be categorized as 3D (e.g., GETAWAY, 3D-MoRSE) or topological (e.g., GALVEZ, Burden eigenvalues). nih.govresearchgate.net
A highly accurate QSAR model was developed for 2-aminothiazol-4(5h)-one derivatives as 11β-HSD1 inhibitors, achieving a high coefficient of determination (R²) of 0.9482. nih.govresearchgate.net Similarly, a QSAR study on aminothiazole derivatives as Aurora kinase inhibitors yielded a model with an R² of 0.8902. acs.org The robustness of these models is confirmed through rigorous internal and external validation techniques. nih.govresearchgate.netacs.org
Prediction of Reactivity and Transformation Pathways
Computational methods can predict the chemical reactivity of this compound by analyzing its electronic structure. The distribution of electron density, as visualized through molecular electrostatic potential (MESP) maps and frontier molecular orbitals (HOMO-LUMO), helps identify sites susceptible to nucleophilic or electrophilic attack.
Studies on the reactivity of the 2-aminothiazole scaffold show its potential as a building block in multicomponent reactions to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. sciforum.net Computational analysis of related compounds, such as benzothiazoles, has shown that the energy of the HOMO is associated with electron-donating ability, while the LUMO energy relates to electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. mdpi.com
Furthermore, the nucleophilicity of 2-aminothiazole derivatives has been quantified and ranked on a universal scale, providing a predictive framework for their reaction kinetics in nucleophilic substitution reactions. researchgate.net Such computational approaches allow for the prediction of the most likely transformation pathways for this compound when it interacts with various reagents, guiding synthetic efforts.
Exploration of Substituent Effects on Molecular Properties
The introduction of different functional groups (substituents) onto the this compound core can dramatically alter its physicochemical and biological properties. Computational studies are essential for systematically exploring these effects.
DFT calculations on disubstituted thiazolo[5,4-d]thiazole (B1587360) derivatives demonstrated that introducing electron-donating and electron-withdrawing groups significantly modifies the electronic structures and transition properties of the molecules. nih.gov These substitutions can lead to notable shifts in absorption and emission spectra, which is critical for applications in optoelectronics. nih.gov
In the context of biological activity, studies on various 2-aminothiazole derivatives have shown how different substituents on the thiazole ring influence their antioxidant and antibacterial properties. nih.gov For example, compounds bearing 4-chlorophenyl, 4-trifluoromethylphenyl, and phenyl substituents exhibited significant antioxidant and antibacterial activities. nih.gov QSAR studies also implicitly model substituent effects by using descriptors that capture the electronic, steric, and hydrophobic contributions of different functional groups, thereby predicting their impact on biological activity. nih.govacs.org
Applications of 5 Aminothiazole 2 Carbonitrile As a Versatile Synthetic Synthon
A Gateway to Complex Heterocyclic Systems
The strategic placement of reactive functionalities on the thiazole (B1198619) ring of 5-Aminothiazole-2-carbonitrile makes it an ideal starting material for the synthesis of various fused and non-fused heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions or be transformed into other functional groups.
Crafting Fused Thiazole Architectures
The reactivity of this compound lends itself to the efficient construction of fused thiazole derivatives, which are core structures in many biologically active compounds.
Imidazothiazoles: These fused systems can be synthesized from this compound through reactions that involve the formation of an imidazole (B134444) ring fused to the thiazole core. For instance, reaction with α-haloketones or their equivalents can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. The amino group of the thiazole acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization.
Pyrrolothiazoles: Similarly, the synthesis of pyrrolothiazoles can be achieved by reacting this compound with appropriate reagents to construct a fused pyrrole (B145914) ring. This can involve reactions with α,β-unsaturated carbonyl compounds or other suitable precursors that can undergo cyclization with the amino group and the adjacent carbon atom of the thiazole ring.
Expanding the Heterocyclic Landscape: Pyran, Pyrimidine (B1678525), and Beyond
The synthetic utility of this compound extends beyond fused thiazoles to the construction of other important heterocyclic rings.
Pyran Derivatives: The reaction of aminothiazole derivatives with multi-component reaction partners, including substituted benzaldehydes and ethyl cyanoacetate, can lead to the formation of pyran derivatives. For example, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has been synthesized and has demonstrated significant cytotoxicity against various cancer cell lines. nih.gov
Pyrimidine Derivatives: The amino group of this compound can participate in condensation reactions to form pyrimidine rings. bu.edu.eg For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of thiazolopyrimidines, a class of compounds with a broad range of biological activities. bu.edu.eg A series of pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been designed and synthesized as novel anti-inflammatory EGFR inhibitors. nih.gov
A Key Intermediate in the Quest for New Medicines
The 2-aminothiazole (B372263) scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov this compound, as a functionalized member of this class, serves as a crucial intermediate in drug discovery and development.
Laying the Foundation for Novel Drug Scaffolds
The unique chemical reactivity of this compound allows for its use as a starting point in the synthesis of novel molecular scaffolds and chemotypes with potential therapeutic applications. The presence of both a nucleophilic amino group and an electrophilic nitrile group (after activation) provides a versatile platform for building molecular complexity. For instance, derivatives of 2-aminothiazole have been investigated for a wide range of biological activities, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.gov
| Therapeutic Area | Example of Derived Scaffold/Compound Class |
| Oncology | Thiazolopyrimidines, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives |
| Infectious Diseases | Substituted aminothiazole derivatives with antiviral and antibacterial activity |
| Inflammation | Pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety |
Fine-Tuning for Efficacy: Hit-to-Lead Optimization
In the process of drug discovery, "hit" compounds identified from initial screening often require optimization to improve their potency, selectivity, and pharmacokinetic properties. The derivatization of the this compound scaffold plays a critical role in this "hit-to-lead" phase. By systematically modifying the substituents on the thiazole ring, medicinal chemists can explore the structure-activity relationships (SAR) to identify analogues with improved therapeutic potential. acs.orgnih.gov For example, introducing different substituents at the 4- and 5-positions of the 2-aminothiazole ring has been shown to improve the inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS), a target in inflammatory diseases. nih.gov
Applications in Agrochemical Innovation
While the primary focus of research on this compound has been in the pharmaceutical arena, its structural motifs are also relevant to the development of new agrochemicals. Aminothiazole derivatives have been investigated for their potential use as fungicides. google.com The thiazole ring is a component of some commercial fungicides, and the versatile reactivity of this compound makes it an attractive starting material for the synthesis of novel fungicidal compounds. nih.gov Further research in this area could lead to the development of new and effective crop protection agents.
Design and Synthesis of Herbicidal Agents
Detailed research findings specifically documenting the use of this compound as a direct precursor or synthetic synthon in the design and synthesis of herbicidal agents are not extensively available in the public domain. While the broader class of thiazole-containing compounds has been investigated for herbicidal properties, specific synthetic routes originating from this compound for this purpose are not well-documented in scientific literature.
Development of Fungicidal Compounds
The scientific literature contains numerous examples of 2-aminothiazole derivatives exhibiting fungicidal activity. These compounds are recognized for their potential to inhibit fungal growth. However, specific studies detailing the direct use of this compound in the development of novel fungicidal compounds are not prominently featured in available research. The focus of existing literature is often on other substituted 2-aminothiazole scaffolds.
Applications in Materials Science Research
Synthesis of Polymers and Advanced Materials
Development of Dyes and Functional Pigments
The primary documented application of this compound in materials science is in the synthesis of azo dyes. The presence of a primary amino group on the thiazole ring allows it to function as a diazo component.
The synthesis of azo dyes from this compound involves a two-step process:
Diazotization: The amino group of this compound is converted into a diazonium salt. This reaction is typically carried out in the presence of a nitrous acid source, such as sodium nitrite (B80452) and a strong acid, at low temperatures.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds, such as anilines, naphthols, or other heterocyclic compounds. This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as the chromophore responsible for the color of the dye.
Novel 2-amino-5-cyanothiazoles are valuable as the diazo moiety for creating azo dyes when coupled with compounds like aniline-type couplers google.com. The resulting dyes are of interest for coloring various materials. The specific shade of the dye is influenced by the electronic properties of both the thiazole ring and the chosen coupling component. The cyano group at the 5-position of the thiazole ring acts as an electron-withdrawing group, which can modulate the color of the resulting azo dye.
| Precursor Compound | Reaction | Product Class | Potential Application |
| This compound | Diazotization followed by Azo Coupling | Azo Dyes | Colorants for textiles and other materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Aminothiazole-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or nitriles. For example, reacting 2-aminothiazole precursors with cyanating agents (e.g., cyanogen bromide) under basic conditions (KOH in methanol) can yield the target compound. Optimization of temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) is critical to minimize side reactions like hydrolysis or polymerization . Characterization via NMR and HRMS is recommended to confirm purity and structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H NMR : Look for signals corresponding to the thiazole ring protons (δ 6.5–7.5 ppm) and the amino group (δ 4.5–5.5 ppm, broad singlet). Substituents like aryl groups show aromatic protons in δ 7.0–8.5 ppm .
- 13C NMR : The nitrile carbon appears at δ 115–120 ppm, while the thiazole carbons resonate between δ 150–170 ppm .
- IR : A sharp peak near ~2200 cm⁻¹ confirms the C≡N stretch, and N-H stretches (amine) appear at ~3300–3500 cm⁻¹ .
Q. What are common functionalization strategies for modifying the 5-aminothiazole scaffold?
- Methodological Answer : The amino group at position 5 is highly reactive. Key strategies include:
- Acylation : React with acyl chlorides in the presence of a base (e.g., pyridine) to form amides.
- Suzuki Coupling : Introduce aryl/heteroaryl groups at position 2 using Pd catalysts .
- Nucleophilic Substitution : Replace the nitrile group with amines or thiols under basic conditions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophilic attack . Solvent effects can be modeled using PCM (Polarizable Continuum Model) to refine reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) at position 2 may enhance antimicrobial activity, while bulky groups reduce bioavailability .
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using consistent bacterial strains and growth media.
- Structural Confirmation : Validate derivatives with X-ray crystallography to rule out polymorphic or tautomeric forms .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in reactions involving the amino group.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For instance, the nitrile group may form hydrogen bonds with active-site residues, while the thiazole ring engages in π-π stacking .
- In-situ Spectroscopy : Monitor reactions via Raman or UV-Vis to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
